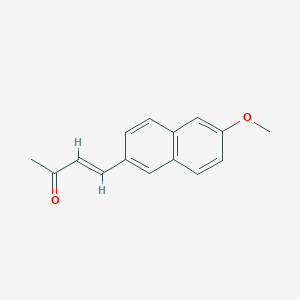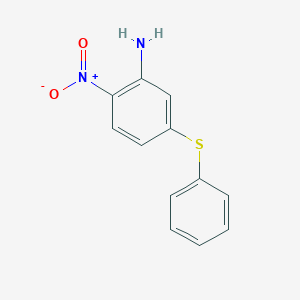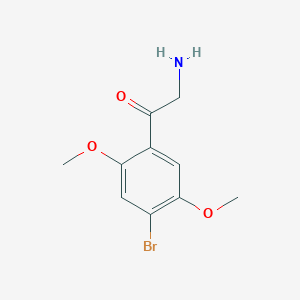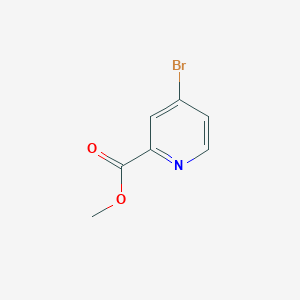
(+)-N,N,alfa-Trimetilbencenoetanamina clorhidrato
Descripción general
Descripción
N,N-Dimethylamphetamine (N,N-DMA) is a regulated stimulant that is an N-methylated analog of methamphetamine. It is often found as an impurity in preparations of methamphetamine. DMA itself is less active and less neurotoxic than methamphetamine. The metabolites of DMA that are detectable in human urine have been characterized. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, el (+)-N,N,alfa-Trimetilbencenoetanamina clorhidrato se explora por sus posibles efectos terapéuticos. Está estructuralmente relacionado con las fenetilaminas, que son conocidas por sus propiedades psicoactivas y estimulantes . La investigación en esta área puede involucrar el estudio de su afinidad de unión a varios receptores de neurotransmisores y su impacto en el sistema nervioso central.
Farmacología
Farmacológicamente, compuestos como el this compound son de interés debido a su similitud estructural con neurotransmisores conocidos . Los estudios pueden centrarse en su farmacocinética, como la absorción, distribución, metabolismo y excreción, así como su potencial para cruzar la barrera hematoencefálica.
Neurociencia
La investigación en neurociencia podría investigar la influencia del compuesto en las funciones cognitivas, el estado de ánimo y el comportamiento. Dada su semejanza estructural con los neurotransmisores, podría modular la transmisión sináptica y ser un candidato para tratar trastornos neurológicos .
Bioquímica
Bioquímicamente, se puede estudiar el papel del compuesto en las reacciones enzimáticas, las interacciones de proteínas y las vías metabólicas. Puede servir como sustrato o inhibidor de enzimas involucradas en la síntesis o degradación de neurotransmisores .
Química
En el campo de la química, el this compound se puede utilizar como material de partida o intermedio en la síntesis de moléculas más complejas. Su reactividad y transformaciones de grupos funcionales son áreas clave de estudio, con implicaciones para desarrollar nuevas metodologías sintéticas .
Ciencia de los Materiales
Las aplicaciones de la ciencia de los materiales podrían explorar la incorporación del compuesto en nuevos materiales para sistemas de administración de fármacos. Sus propiedades fisicoquímicas podrían adaptarse para diseñar sistemas sensibles para terapia dirigida .
Métodos Analíticos
Analíticamente, el compuesto podría utilizarse como patrón o reactivo en el desarrollo de nuevos métodos de detección para sustancias relacionadas. Puede estar involucrado en estudios de validación de métodos para la precisión, sensibilidad y especificidad en diversas matrices .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYKDPIWNRKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-69-4 | |
| Record name | NSC75736 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















